molecular formula C12H13ClO B3024628 3-(3-Chlorophenyl)cyclohexanone CAS No. 335259-42-2

3-(3-Chlorophenyl)cyclohexanone

Cat. No. B3024628
CAS RN: 335259-42-2
M. Wt: 208.68 g/mol
InChI Key: YEHQJQHWCDIFQZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)cyclohexanone , also known as ketamine , is a versatile compound with applications in both veterinary and human medicine. Its chemical structure consists of a cyclohexanone ring substituted with a chlorophenyl group at the 3-position. Ketamine has been used as an anesthetic, analgesic, antidepressant, and in treating alcohol addiction and reflex sympathetic dystrophy .


Synthesis Analysis

  • Finally, the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

This procedure offers several advantages over common reported methods, including the absence of toxic bromine, high reaction yields, and the use of commercially available and safe materials .


Molecular Structure Analysis

The molecular formula of ketamine is C₁₂H₁₃ClO . Its structure consists of a cyclohexanone ring with a chlorophenyl group attached. You can find the detailed molecular structure on ChemSpider .

Scientific Research Applications

Photophysics and Luminescent Materials

The compound’s aromatic ring system contributes to its photophysical properties. Researchers study its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, 3-Cl-PC derivatives serve as fluorophores in luminescent materials, including OLEDs (organic light-emitting diodes) and sensors.

These applications highlight the versatility of 3-Cl-PC across scientific disciplines. As research continues, we may uncover even more innovative uses for this intriguing compound . If you’d like further details or have additional questions, feel free to ask!

properties

IUPAC Name

3-(3-chlorophenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHQJQHWCDIFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457957
Record name 3-(3-CHLOROPHENYL)CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)cyclohexanone

CAS RN

335259-42-2
Record name 3-(3-CHLOROPHENYL)CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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